6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
Overview
Description
6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyrimidine ring
Mechanism of Action
Target of Action
The primary targets of the compound 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione are currently unknown. This compound is a structural fragment of certain alkaloids , which are known to interact with a variety of biological targets.
Mode of Action
Given its structural similarity to certain alkaloids , it may interact with biological targets in a similar manner Alkaloids often act by binding to receptors or enzymes, altering their function.
Biochemical Pathways
Alkaloids, to which this compound is structurally related, are known to affect a wide range of biochemical pathways, including signal transduction, enzyme activity, and ion channel function
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As a structural fragment of certain alkaloids , it may share some of their biological activities. Alkaloids are known for their diverse effects, which can range from analgesic to anti-inflammatory to neurotoxic effects, depending on the specific compound and its targets.
Biochemical Analysis
Biochemical Properties
6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thus affecting the production of inflammatory mediators . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can influence various biochemical pathways .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, it has been shown to induce apoptosis by activating caspase pathways and inhibiting cell proliferation . In normal cells, it can modulate cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . These effects highlight the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity . This compound also interacts with DNA and RNA, affecting gene expression by modulating transcription and translation processes . Additionally, it can influence the activity of transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products can also have biological effects, which need to be considered in long-term studies.
Preparation Methods
The synthesis of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between cyclopentanone derivatives and urea or thiourea under acidic or basic conditions. The reaction typically requires heating and may involve catalysts such as Lewis acids or bases to facilitate the formation of the fused ring system.
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace hydrogen atoms in the molecule.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex fused ring systems.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in materials science, particularly in the development of new polymers and advanced materials.
Comparison with Similar Compounds
6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione can be compared with other similar compounds, such as:
Cyclopenta[b]pyridine derivatives: These compounds also feature a fused ring system and exhibit a wide range of biological activities.
Cyclopenta[b]pyrimidine derivatives: Similar in structure, these compounds are studied for their potential medicinal applications.
Cyclopenta[b]thieno derivatives: These compounds have a sulfur atom in the ring system and are investigated for their unique chemical properties.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
IUPAC Name |
1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-6-4-2-1-3-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLURGSDLNKCSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282454 | |
Record name | 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90282454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>22.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24841263 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5466-00-2 | |
Record name | 5466-00-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90282454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H-cyclopenta[d]pyrimidine-2,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main structural modification explored in the research on 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione derivatives, and what is its significance?
A1: The research focuses on synthesizing new 7-thio derivatives of this compound. [] This modification involves replacing a hydrogen atom at the 7-position of the core structure with a sulfur atom, which then allows for the introduction of various alkyl substituents. This is significant because it allows for the exploration of structure-activity relationships (SAR). By systematically changing the alkyl substituents on the sulfur atom, researchers can investigate how the structure of these derivatives influences their antioxidant activity.
Q2: What model was used to evaluate the antioxidant activity of the synthesized compounds?
A3: The researchers utilized an in vitro model of Fe2+-dependent oxidation of adrenaline to assess the antioxidant activity of the 7-thio derivatives. [] This model is commonly used to evaluate the ability of compounds to scavenge free radicals generated by the reaction of ferrous ions with adrenaline. By measuring the inhibition of adrenaline oxidation, the researchers could quantify the antioxidant capacity of the synthesized compounds.
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